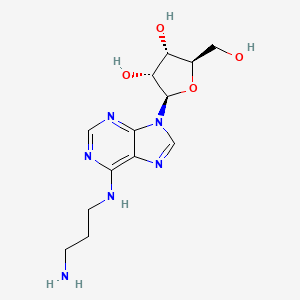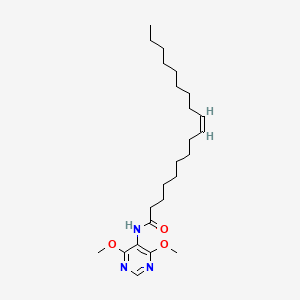
4-(Ethylsulfonyl)piperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfonyl)piperazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a piperazine ring substituted with an ethylsulfonyl group and a carbonitrile group. Compounds with piperazine rings are widely used in medicinal chemistry due to their biological activity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfonyl)piperazine-2-carbonitrile typically involves the reaction of piperazine derivatives with ethylsulfonyl chloride and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. Automated flow preparation methods can be employed to streamline the synthesis process, reducing the need for manual intervention and increasing efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Ethylsulfonyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylsulfonyl)piperazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfonyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and other interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Piperazine-2-carboxamide: Used in the treatment of tuberculosis.
N-Boc piperazine derivatives: Serve as intermediates in the synthesis of various organic compounds.
Thiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness: 4-(Ethylsulfonyl)piperazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N3O2S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
4-ethylsulfonylpiperazine-2-carbonitrile |
InChI |
InChI=1S/C7H13N3O2S/c1-2-13(11,12)10-4-3-9-7(5-8)6-10/h7,9H,2-4,6H2,1H3 |
Clave InChI |
WQUHVOZBEJEBQQ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCNC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)





![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
